molecular formula C21H19NO6 B1674585 ラベンデュスティンA CAS No. 125697-92-9

ラベンデュスティンA

カタログ番号: B1674585
CAS番号: 125697-92-9
分子量: 381.4 g/mol
InChIキー: ULTTYPMRMMDONC-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

科学的研究の応用

Lavendustin A is a tyrosine kinase inhibitor derived from Streptomyces griseolavendus . It is known for inhibiting epidermal growth factor receptor-associated tyrosine kinase and has potential antiproliferative properties .

Scientific Research Applications

Lavendustin A has been investigated for several research applications:

  • Tyrosine Kinase Inhibition Lavendustin A is a potent inhibitor of tyrosine kinases, particularly the epidermal growth factor receptor (EGFR) tyrosine kinase . It functions by competing with ATP, a key energy source for kinase activity, and its inhibitory action is noncompetitive with the peptide substrate .
  • Anti-proliferative agent Esterification of the carboxylic acid function of Lavendustin A leads to measurable antiproliferative activity. Additional O-methylation of the 2,5-dihydroxyphenyl moiety yields activity in the micromolar range .
  • Cancer Research Lavendustin A has been shown to inhibit the growth of various cancer cells, including those derived from breast, lung, and colon tumors . Derivatives of lavendustin A containing a 2-arylethenylchromone ring may have potential anti-tumor applications .
  • Cardiac Hormone Secretion Lavendustin A has been shown to decrease atrial wall stretch-induced ANP secretion in perfused rat heart preparations . It also completely abolished the wall stretch-induced secretion of BNP .

Data Table

ApplicationDescription
Tyrosine Kinase InhibitionInhibits EGFR-associated tyrosine kinase with an IC50 of 4.4 ng/ml . Competes with ATP and is noncompetitive with peptide substrates .
Anti-proliferative activityEsterification of its carboxylic acid function leads to measurable antiproliferative activity . Additional O-methylation of the 2,5-dihydroxyphenyl moiety yields activity in the micromolar range .
Anti-cancer ActivityInhibits the growth of cancer cells, including those derived from breast, lung, and colon tumors . Lavendustin A derivatives may have potential anti-tumor applications .
Cardiac Hormone SecretionDecreases atrial wall stretch-induced ANP secretion and abolishes wall stretch-induced secretion of BNP in perfused rat heart preparations .

Case Studies

  • Modifying Lavendustin A for Antiproliferative Activity Esterification of Lavendustin A's carboxylic acid function results in antiproliferative activity, with further O-methylation enhancing this effect. Replacing nitrogen with oxygen and carbon within the 2,5-dimethoxyphenyl series significantly boosts activity, leading to the identification of 5-[2-(2,5-dimethoxyphenyl) ethyl]-2-hydroxybenzoic acid methyl ester (13) as a potent analog .
  • N-alkylamide Analogues of Lavendustin A A series of N-alkylamide analogues of the lavendustin A pharmacophore were synthesized and tested for inhibition of the epidermal growth factor receptor (EGFR) protein tyrosine kinase and the nonreceptor protein tyrosine kinase Syk .
  • Cardiac Studies In a study using perfused rat heart preparations, Lavendustin A (0.5 and 1.3 μM) significantly reduced atrial wall stretch-induced ANP secretion (53% and 68%, respectively) and completely stopped wall stretch-induced BNP secretion, suggesting its role in modulating cardiac hormone secretion .

作用機序

ラベンデュスチンAは、ATPやペプチド基質結合部位とは異なる、上皮成長因子受容体チロシンキナーゼ上の部位に結合することによって効果を発揮します。 この結合はキナーゼ活性を阻害し、下流のシグナル伝達分子のリン酸化を防ぎ、最終的に細胞増殖と血管新生を阻害します この化合物は、p60c-srcキナーゼも阻害し、その生物学的効果にさらに貢献しています .

類似化合物:

独自性: ラベンデュスチンAは、上皮成長因子受容体チロシンキナーゼに対する高い選択性と、血管新生を阻害する能力によりユニークです。 他のいくつかの阻害剤とは異なり、タンパク質キナーゼAまたはタンパク質キナーゼCには有意な影響を与えないため、より標的を絞った阻害剤となっています .

生化学分析

Biochemical Properties

Lavendustin A interacts with tyrosine kinases, a type of enzyme that plays a crucial role in various cellular processes . It acts as a potent inhibitor of these enzymes, with an IC50 value of 11 nM . This interaction with tyrosine kinases is significant as it can influence various biochemical reactions within the cell.

Cellular Effects

Lavendustin A has been shown to have profound effects on various types of cells. For instance, it inhibits the activation of PTK and histamine release from mast cells . This can influence cell function, including impacts on cell signaling pathways and cellular metabolism.

Molecular Mechanism

The molecular mechanism of Lavendustin A involves its binding interactions with biomolecules, specifically tyrosine kinases . It exerts its effects at the molecular level by inhibiting these enzymes, leading to changes in gene expression and cellular functions .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Lavendustin A have been observed to change over time . For instance, it has been shown to suppress progesterone and estradiol synthesis in a dose-dependent manner over a 48-hour culture period .

Dosage Effects in Animal Models

The effects of Lavendustin A vary with different dosages in animal models . For instance, it has been observed that low doses of Lavendustin A can increase the number of ovulated oocytes, while high doses can decrease this number .

Transport and Distribution

Given its role as a tyrosine kinase inhibitor, it is likely that it interacts with various transporters or binding proteins within the cell .

Subcellular Localization

Given its role as a tyrosine kinase inhibitor, it is likely that it is localized to areas of the cell where tyrosine kinases are present .

準備方法

合成経路と反応条件: ラベンデュスチンAは、一連の有機反応によって合成できます。 一般的な方法の1つは、2,5-ジヒドロキシベンズアルデヒドと2-ヒドロキシベンジルアミンの縮合を含み、その後、特定の位置にアミノ基とヒドロキシ基を導入する反応が続きます 反応条件は、通常、エタノールやジメチルスルホキシドなどの溶媒の使用を伴い、反応を促進するために加熱または触媒が必要となる場合があります .

工業生産方法: ラベンデュスチンAの具体的な工業生産方法は広く文書化されていませんが、合成は一般的にラボ設定で使用される同様の有機化学原理に従います。 プロセスのスケーラビリティには、高収率と純度を確保するための反応条件の最適化と、結晶化またはクロマトグラフィーなどの精製手順の実施が含まれます .

3. 化学反応解析

反応の種類: ラベンデュスチンAは、反応性の高いヒドロキシ基とアミノ基の存在により、主に置換反応を起こします。 これらの基は求核置換反応に関与し、化合物を修飾して誘導体を作成できます .

一般的な試薬と条件:

主要な生成物: これらの反応から生成される主要な生成物は、通常、官能基が修飾されたラベンデュスチンAの誘導体であり、特定の用途において異なる生物活性または改善された特性を示す可能性があります .

化学反応の分析

Types of Reactions: Lavendustin A primarily undergoes substitution reactions due to the presence of reactive hydroxyl and amino groups. These groups can participate in nucleophilic substitution reactions, allowing for the modification of the compound to create derivatives .

Common Reagents and Conditions:

Major Products: The major products formed from these reactions are typically derivatives of Lavendustin A with modified functional groups, which can exhibit different biological activities or improved properties for specific applications .

類似化合物との比較

Uniqueness: Lavendustin A is unique due to its high selectivity for the epidermal growth factor receptor tyrosine kinase and its ability to inhibit angiogenesis. Unlike some other inhibitors, it does not significantly affect protein kinase A or protein kinase C, making it a more targeted inhibitor .

生物活性

Lavendustin A is a natural product derived from the plant Lantana camara, recognized for its potent biological activities, particularly as a protein tyrosine kinase inhibitor. This compound has drawn significant attention in pharmacological research due to its potential therapeutic applications in cancer treatment and other diseases. This article provides a comprehensive overview of the biological activity of Lavendustin A, including its mechanisms of action, structure-activity relationships, and relevant case studies.

Lavendustin A primarily acts as an inhibitor of the epidermal growth factor receptor (EGFR) tyrosine kinase, with an IC50 value reported at approximately 11 nM . This inhibition disrupts various downstream signaling pathways critical for cell proliferation and survival, making it a valuable candidate in cancer therapy.

Key Mechanisms:

  • Inhibition of Tyrosine Kinases: Lavendustin A effectively inhibits several tyrosine kinases, including EGFR and Lck, leading to reduced cellular signaling associated with growth and metastasis .
  • Impact on Tubulin Polymerization: Research indicates that Lavendustin A analogues may inhibit tubulin polymerization, suggesting a mechanism similar to that of traditional antitumor agents .
  • Regulation of Cardiac Hormone Secretion: In cardiac studies, Lavendustin A has been shown to modulate secretion of atrial natriuretic peptide (ANP) and B-type natriuretic peptide (BNP) in response to mechanical stretch, highlighting its role in cardiovascular physiology .

Structure-Activity Relationship (SAR)

The biological activity of Lavendustin A can be significantly influenced by its chemical structure. Various analogues have been synthesized to enhance potency and selectivity against specific targets.

Analogue IC50 (nM) Target Notes
Lavendustin A11EGFRPotent inhibitor
Analogue 15EGFRImproved potency over Lavendustin A
Analogue 220SykSelective inhibition
Analogue 315TubulinInhibits polymerization

Table 1: Structure-Activity Relationship of Lavendustin A and Its Analogues

Case Studies

  • Cancer Cell Lines: In vitro studies have demonstrated that Lavendustin A exhibits cytotoxic effects across various human cancer cell lines. Notably, it has shown effectiveness in inhibiting cell growth in lung and breast cancer models by targeting EGFR signaling pathways .
  • Cardiac Studies: In a study involving perfused rat hearts, administration of Lavendustin A resulted in significant reductions (53% to 68%) in atrial wall stretch-induced secretion of ANP and BNP. This effect was dose-dependent and indicated a specific regulatory role of Lavendustin A on cardiac hormone secretion under mechanical stress .
  • Bacterial Infection Models: Preincubation with Lavendustin A reduced the effects of bacterial toxins on host cells, suggesting potential applications in treating infections caused by pathogens like Staphylococcus aureus through modulation of host cell signaling pathways .

特性

IUPAC Name

5-[(2,5-dihydroxyphenyl)methyl-[(2-hydroxyphenyl)methyl]amino]-2-hydroxybenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19NO6/c23-16-6-8-19(25)14(9-16)12-22(11-13-3-1-2-4-18(13)24)15-5-7-20(26)17(10-15)21(27)28/h1-10,23-26H,11-12H2,(H,27,28)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ULTTYPMRMMDONC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)CN(CC2=C(C=CC(=C2)O)O)C3=CC(=C(C=C3)O)C(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19NO6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00154855
Record name Lavendustin A
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00154855
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

381.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

125697-92-9
Record name Lavendustin A
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=125697-92-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Lavendustin A
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0125697929
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Lavendustin A
Source DrugBank
URL https://www.drugbank.ca/drugs/DB16768
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Lavendustin A
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=678027
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Lavendustin A
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00154855
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name LAVENDUSTIN A
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3Y0G32G2RV
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Lavendustin A
Reactant of Route 2
Lavendustin A
Reactant of Route 3
Lavendustin A
Reactant of Route 4
Lavendustin A
Reactant of Route 5
Lavendustin A
Reactant of Route 6
Lavendustin A

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。